molecular formula C14H10BrNO2S B1356032 2-Bromo-1-(phenylsulphonyl)-1H-indole CAS No. 121963-39-1

2-Bromo-1-(phenylsulphonyl)-1H-indole

Cat. No. B1356032
CAS RN: 121963-39-1
M. Wt: 336.21 g/mol
InChI Key: DILGYNXRWCVNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(phenylsulphonyl)-1H-indole, or 2-BPSI, is a heterocyclic compound with a bromine atom and a phenylsulfonyl group attached to its indole ring system. It is a relatively new compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Functionalization

  • A study by Moriyama et al. (2015) developed a regioselective C(sp2)-H dual functionalization of indoles to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, highlighting the potential for creating complex molecules (Moriyama, Ishida, & Togo, 2015).
  • Gao Zhao-chan's (2013) work synthesized 5-Bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, showcasing the compound's utility in organic synthesis (Zhao-chan, 2013).

Development of Novel Compounds

  • Liu et al. (2012) achieved an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the compound's role in generating new chemical entities (Liu, Li, Chen, & Wang, 2012).
  • Zhang and Larock (2003) used 2-bromo-1H-indole derivatives for the palladium-catalyzed synthesis of gamma-carbolines, a class of compounds with various applications (Zhang & Larock, 2003).

Potential in Antidiabetic and Anticancer Therapies

  • Nazir et al. (2018) explored indole-based compounds as anti-diabetic agents, with 2-bromo-N-phenyl/arylacetamides showing promising results (Nazir et al., 2018).
  • Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, indicating the compound's relevance in medical research (Yılmaz et al., 2020).

Application in Organic Chemistry and Material Science

  • Huang et al. (2012) conducted a metal-free sulfenylation of indoles, leading to novel 2-bromo-3-arylthioindole derivatives (Huang et al., 2012).
  • Gao et al. (2014) developed a one-pot approach to synthesize 1,2-disubstituted indoles, illustrating the compound's versatility in synthetic strategies (Gao, Shao, Zhu, Zhu, Mao, Wang, & Lv, 2014).

Mechanism of Action

Its potential applications and environmental impact warrant investigation .

properties

IUPAC Name

1-(benzenesulfonyl)-2-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILGYNXRWCVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559997
Record name 1-(Benzenesulfonyl)-2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(phenylsulphonyl)-1H-indole

CAS RN

121963-39-1
Record name 1-(Benzenesulfonyl)-2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.